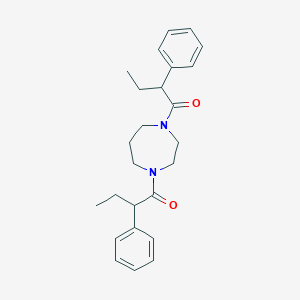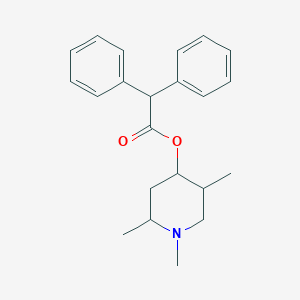
4-(3-fluorobenzyl)-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-fluorobenzyl)-2,6-dimethylmorpholine is a synthetic compound that is used in scientific research for its unique properties and potential applications. This compound is commonly referred to as FDBDM and has been the subject of numerous studies in recent years. In
科学研究应用
FDBDM has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where FDBDM has been shown to have a selective affinity for certain types of dopamine receptors. This makes it a valuable tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
Another area of research where FDBDM has shown potential is in the study of cancer. Recent studies have shown that FDBDM has anti-cancer properties and can inhibit the growth of certain types of cancer cells. This makes it a promising candidate for the development of new cancer treatments.
作用机制
The mechanism of action of FDBDM is not fully understood, but it is believed to act as a selective dopamine receptor antagonist. This means that it binds to certain dopamine receptors in the brain and blocks their activity. This can have a range of effects on the body, depending on the specific receptors that are affected.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FDBDM are complex and depend on a variety of factors, including the dose, duration of exposure, and the specific dopamine receptors that are affected. Some of the potential effects of FDBDM include changes in dopamine signaling, alterations in neurotransmitter release, and changes in gene expression.
实验室实验的优点和局限性
One of the main advantages of FDBDM is its selectivity for certain dopamine receptors. This makes it a valuable tool for studying the role of dopamine in various neurological disorders and for developing new treatments for these conditions. However, there are also some limitations to using FDBDM in lab experiments. For example, it can be difficult to control the dose and duration of exposure, and there may be individual differences in how different subjects respond to the compound.
未来方向
There are many potential future directions for research on FDBDM. Some of the most promising areas of research include further exploration of its anti-cancer properties, as well as its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, there is potential for the development of new compounds based on the structure of FDBDM that could have even greater selectivity and efficacy. Overall, FDBDM is a valuable tool for scientific research and has the potential to lead to new discoveries and treatments in a variety of fields.
合成方法
FDBDM is synthesized through a multi-step process that involves the reaction of 3-fluorobenzyl chloride with 2,6-dimethylmorpholine in the presence of a base catalyst. The resulting product is purified through a series of chromatography steps to obtain the final compound. The synthesis method is relatively straightforward and can be carried out in a laboratory setting using standard equipment and reagents.
属性
IUPAC Name |
4-[(3-fluorophenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-10-7-15(8-11(2)16-10)9-12-4-3-5-13(14)6-12/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHKUPBBKSQXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5162171.png)
![N-[2-methyl-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5162176.png)
![{1-[(5-methyl-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5162187.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5162212.png)
![3-[4-(2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5162219.png)
![2-[(2-fluorophenoxy)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5162222.png)
![2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5162225.png)
![4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamide](/img/structure/B5162233.png)
![diethyl {3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5162240.png)

![N-(4-acetylphenyl)-3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5162258.png)

![5-{1-[(4-hydroxyphenyl)amino]ethylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162265.png)